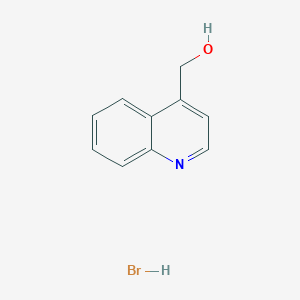

Quinolin-4-ylmethanol hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

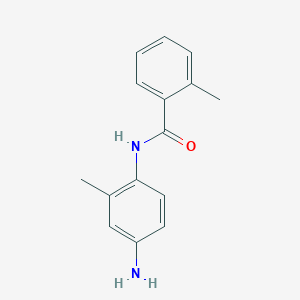

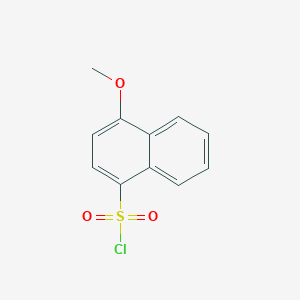

Molecular Structure Analysis

The molecular structure of Quinolin-4-ylmethanol hydrobromide is represented by the InChI code: 1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9 (8)10;/h1-6,12H,7H2;1H . The compound has a molecular weight of 240.1 .Chemical Reactions Analysis

Quinolin-4-ylmethanol hydrobromide is an acid-sensitive compound and can undergo various chemical reactions, including esterification, acylation, and nucleophilic substitution.Physical And Chemical Properties Analysis

Quinolin-4-ylmethanol hydrobromide is a white crystalline solid. It has a molecular weight of 240.1 and is soluble in water and other solvents.Wissenschaftliche Forschungsanwendungen

Pharmacology

Quinolin-4-ylmethanol hydrobromide, due to its quinoline core, shows promise in pharmacological research. Quinoline derivatives are known for their broad therapeutic properties, including anti-malarial, antitumor, and antimicrobial effects . This compound could be pivotal in synthesizing new drugs that harness these properties.

Material Science

In material science, quinoline derivatives have been utilized in third-generation photovoltaics . Quinolin-4-ylmethanol hydrobromide could potentially be used in the development of photovoltaic cells, particularly in the emission layer of organic light-emitting diodes (OLEDs) and transistors .

Chemical Synthesis

Quinolin-4-ylmethanol hydrobromide plays a significant role in chemical synthesis. It can undergo various chemical reactions, such as esterification and acylation, which are crucial in the synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, Quinolin-4-ylmethanol hydrobromide’s properties, such as its melting and boiling points, make it a candidate for use in developing analytical methods for chemical analysis .

Biochemistry

The compound’s role in biochemistry could be linked to its pharmacological relevance. It may be used in studying biochemical pathways and processes due to its bioactive quinoline structure .

Environmental Science

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

quinolin-4-ylmethanol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZBSTYKDWIFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CO.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-4-ylmethanol hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)